molecular formula C7H17ClN2O2 B1284399 2-Isopropoxybutanohydrazide hydrochloride CAS No. 1049749-98-5

2-Isopropoxybutanohydrazide hydrochloride

Cat. No.: B1284399
CAS No.: 1049749-98-5
M. Wt: 196.67 g/mol
InChI Key: CNVMOMYUJOHBRV-UHFFFAOYSA-N
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Description

2-Isopropoxybutanohydrazide hydrochloride is an organic compound with the molecular formula C7H16N2O2 HCl. It is a white solid with weak acidic properties. This compound is primarily used in biochemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxybutanohydrazide hydrochloride typically involves the reaction of 2-isopropoxybutanoic acid with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxybutanohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where the isopropoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxides of 2-Isopropoxybutanohydrazide.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with different functional groups replacing the isopropoxy group.

Scientific Research Applications

2-Isopropoxybutanohydrazide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropoxybutanohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxybutanoic acid
  • 2-Isopropoxybutanohydrazide
  • 2-Isopropoxybutanone

Uniqueness

2-Isopropoxybutanohydrazide hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-propan-2-yloxybutanehydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-4-6(7(10)9-8)11-5(2)3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVMOMYUJOHBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)OC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586419
Record name 2-[(Propan-2-yl)oxy]butanehydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049749-98-5
Record name 2-[(Propan-2-yl)oxy]butanehydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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